molecular formula C23H24ClN5OS B2506040 2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1115929-70-8

2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2506040
CAS RN: 1115929-70-8
M. Wt: 453.99
InChI Key: IACWKVOPSLXQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN5OS and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, the structure suggests it belongs to a class of compounds that may have relevance in various areas of pharmacology and biochemistry, given the presence of functional groups indicative of potential biological activity (e.g., chlorobenzyl, pyrimidinyl, phenylpiperazine). Chemicals with similar structures are often explored for their therapeutic potential, including antitumor, antimicrobial, or neurological effects, among others.

Scientific Research Applications Overview:

  • Interferon Inducers and Immunotherapeutic Agents

    Compounds like 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), not the same but sharing some structural motifs (pyrimidinone), have been studied for their ability to induce interferon and their potential as immunotherapeutic agents in treating cancer, highlighting the exploratory nature of pyrimidin-based compounds in oncology research (A. Rios et al., 1986).

  • Serotonin Receptor Agonists

    Compounds like ipsapirone, which are specific ligands for serotonin (5-HT) receptors, demonstrate the interest in pyrimidinylpiperazine derivatives for potential applications in psychiatric and neurological disorders, such as anxiety and depression, by modulating serotonin pathways (H. Driver et al., 2005).

  • Heterocyclic Amines and Carcinogenic Risk

    Research on heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides insight into the carcinogenic potential of certain chemical structures when present in cooked meats, underscoring the importance of understanding the biological effects of chemical compounds with similar structures (C. Magagnotti et al., 2000).

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c24-19-8-6-18(7-9-19)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWKVOPSLXQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.